molecular formula C28H30N6O2S B2793592 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1223913-48-1

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2793592
CAS RN: 1223913-48-1
M. Wt: 514.65
InChI Key: TXHBGFLPHMYJJS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidines are a class of compounds that have been developed as functionalized ligands to target adenosine receptors . They are used to create multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .


Synthesis Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidine scaffold is chosen as a pharmacophore for the adenosine receptors . It is substituted at the 5 position with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Molecular Structure Analysis

The preferred binding mode at the single receptor is driven by the substitution present at the 5 position . Computational studies suggest different binding modes for developed compounds at the three receptors .


Chemical Reactions Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidine scaffold is functionalized with reactive linkers of different lengths at the 5 position . This functionalization is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Scientific Research Applications

Mechanism of Action

These compounds are evaluated for their binding at the four adenosine receptor subtypes . Different affinity and selectivity profiles are observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2-ethyl-6-methylphenyl)acetamide, which is synthesized from 2-ethyl-6-methylaniline and acetic anhydride. These two intermediates are then coupled using 2-bromoacetyl bromide to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2-ethyl-6-methylaniline", "acetic anhydride", "2-bromoacetyl bromide" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of potassium carbonate and DMF to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl nitro compound.", "- The nitro compound is then reduced using palladium on carbon and hydrogen gas to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl amine.", "- The amine is then reacted with Lawesson's reagent in the presence of DMF to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(2-ethyl-6-methylphenyl)acetamide:", "- 2-ethyl-6-methylaniline is reacted with acetic anhydride in the presence of pyridine to form N-(2-ethyl-6-methylphenyl)acetamide.", "Coupling of the two intermediates:", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(2-ethyl-6-methylphenyl)acetamide are reacted with 2-bromoacetyl bromide in the presence of triethylamine and DMF to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide." ] }

CAS RN

1223913-48-1

Product Name

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Molecular Formula

C28H30N6O2S

Molecular Weight

514.65

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C28H30N6O2S/c1-4-6-16-36-22-12-10-21(11-13-22)23-17-24-27-30-31-28(33(27)14-15-34(24)32-23)37-18-25(35)29-26-19(3)8-7-9-20(26)5-2/h7-15,17H,4-6,16,18H2,1-3H3,(H,29,35)

InChI Key

TXHBGFLPHMYJJS-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5CC)C)C3=C2

solubility

not available

Origin of Product

United States

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